molecular formula C15H20N2O2S B5817390 N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide

N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide

Cat. No. B5817390
M. Wt: 292.4 g/mol
InChI Key: TXKJWOCJKVIDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide, also known as AG490, is a tyrosine kinase inhibitor that has been widely used in scientific research to study various cellular processes. It is a potent inhibitor of Janus kinases (JAKs), which play a crucial role in cytokine signaling pathways.

Mechanism of Action

N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide inhibits JAKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of JAKs and the subsequent activation of downstream signaling pathways. N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been shown to be a selective inhibitor of JAK2 and JAK3.
Biochemical and Physiological Effects:
N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been shown to inhibit the proliferation of various cancer cell lines such as breast cancer, leukemia, and lymphoma cells. It has also been shown to induce apoptosis in cancer cells. N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been shown to inhibit the production of various cytokines such as interleukins and interferons. It has also been shown to inhibit the activation of transcription factors such as STAT3 and STAT5.

Advantages and Limitations for Lab Experiments

N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide is a potent and selective inhibitor of JAKs, making it an ideal tool for studying the role of JAKs in various cellular processes. It is also relatively easy to synthesize, making it readily available for research. However, N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide in scientific research. One area of interest is the role of JAKs in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide could be used to study the signaling pathways involved in these diseases and to develop new therapies. Another area of interest is the role of JAKs in the immune response to cancer. N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide could be used to study the signaling pathways involved in the immune response to cancer and to develop new immunotherapies. Finally, N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide could be used in combination with other inhibitors to target multiple signaling pathways and improve the efficacy of cancer therapies.
Conclusion:
In conclusion, N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide, or N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide, is a potent and selective inhibitor of JAKs that has been widely used in scientific research. It has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis. N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide is synthesized by reacting 2-methoxyaniline with carbon disulfide and sodium hydroxide to form 2-methoxyphenyl isothiocyanate. This is then reacted with cyclohexanecarboxylic acid to form N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide.

Scientific Research Applications

N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been extensively used in scientific research to study the role of JAKs in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been used to study the signaling pathways of various cytokines such as interleukins, interferons, and growth factors. N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been shown to inhibit the activation of JAKs, which leads to the inhibition of downstream signaling pathways.

properties

IUPAC Name

N-[(2-methoxyphenyl)carbamothioyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-19-13-10-6-5-9-12(13)16-15(20)17-14(18)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKJWOCJKVIDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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